Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUPDZSQOBIKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-formylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with ethyl chloroacetate in the presence of a base to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves controlled bromination and esterification reactions, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under suitable conditions.
Major Products Formed
Oxidation: Ethyl 2-(2,6-dibromo-4-carboxyphenoxy)acetate.
Reduction: Ethyl 2-(2,6-dibromo-4-hydroxyphenoxy)acetate.
Substitution: Ethyl 2-(2,6-diamino-4-formylphenoxy)acetate or similar derivatives.
Scientific Research Applications
Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate involves its reactivity due to the presence of bromine atoms and the formyl group. These functional groups make it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation-reduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate belongs to a broader class of substituted phenoxyacetate esters. Below is a detailed comparison with structurally and functionally related compounds:
Ethyl (2,3-Dichloro-4-formylphenoxy)acetate (CAS 61720-24-9)
- Molecular Formula : C₁₁H₁₀Cl₂O₄
- Substituents : Chlorine atoms at the 2,3-positions and a formyl group at the 4-position.
- Applications : Used in agrochemical and pharmaceutical synthesis. Its chlorine substituents confer distinct electronic effects compared to bromine, altering reactivity in nucleophilic substitutions .
Ethyl 2-(5-Bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
- Molecular Formula : C₁₄H₁₅BrO₄S
- Structure : Features a benzofuran core with an ethylsulfinyl group and bromine.
- Crystal Packing: Stabilized by aromatic π-π interactions (3.814 Å) and C–H···O hydrogen bonds, contrasting with the dibromo-phenoxyacetate’s reliance on weaker intermolecular interactions .
- Synthetic Relevance : Sulfinyl groups enhance oxidative stability, whereas bromine in the dibromo analog may favor electrophilic reactions.
Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
- Molecular Formula : C₁₂H₁₅FO₄
- Substituents : Fluorine at the para position and methoxy groups at the ortho positions.
- Electronic Effects: Methoxy groups act as strong electron donors, increasing the electron density of the aromatic ring compared to bromine’s electron-withdrawing nature. This difference impacts reactivity in electrophilic aromatic substitution .
Imidazole-Based Ethyl Acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate)
- Structure : Combines an imidazole ring with aryl substituents.
- Biological Activity: These derivatives exhibit antimicrobial and anticancer properties, whereas the dibromo-phenoxyacetate’s formyl group is more suited for condensation reactions (e.g., forming hydrazones or Schiff bases) .
Data Tables
Table 2. NMR Data Highlights (from )
| Compound Derivative | ¹H NMR (DMSO-d6) Key Signals | ¹³C NMR (DMSO-d6) Key Signals |
|---|---|---|
| tert-Butyl 2-(2,6-dibromo-4-formylphenoxy)acetate | δ 10.77 (s, CHO), 8.78 (s, aromatic H), 4.62 (s, OCH₂) | δ 166.49 (C=O), 152.93 (Ar–O), 84.20 (tert-butyl) |
| 2-(2,6-Dibromo-4-formylphenoxy)acetic acid | δ 13.17 (s, COOH), 8.78 (s, aromatic H), 4.60 (s, OCH₂) | δ 168.56 (COOH), 166.49 (C=O), 152.85 (Ar–O) |
Biological Activity
Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate is a synthetic organic compound notable for its potential biological activities. It serves as a precursor in the synthesis of various bioactive molecules and has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of bromine atoms and a formyl group. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features
- Bromine Atoms : The dibromo substitution increases reactivity and potential interactions with biological targets.
- Formyl Group : This functional group enhances the compound's ability to participate in various chemical reactions, making it a versatile intermediate.
The biological activity of this compound is primarily attributed to its reactivity. The bromine atoms facilitate nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction, leading to the formation of various derivatives that may exhibit distinct biological properties. This compound has been studied for its potential roles in:
- Anticancer Activity : As a precursor for compounds that inhibit cancer cell proliferation.
- Antimicrobial Properties : Its derivatives have shown promise against various bacterial strains.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative effects on human cancer cell lines (e.g., A549 lung cancer cells). The IC50 values for these derivatives ranged from 0.06 to 0.17 µM, indicating potent activity compared to standard chemotherapeutics like Combretastatin-A4 .
- Antimicrobial Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(2-bromo-4-formylphenoxy)acetate | One bromine atom | Moderate anticancer activity |
| Ethyl 2-(4-formylphenoxy)acetate | No bromine atoms | Lower reactivity and biological activity |
The presence of multiple bromine atoms in this compound significantly enhances its reactivity compared to similar compounds with fewer or no bromine substitutions.
Synthesis and Derivatives
This compound can be synthesized through various organic reactions. Its derivatives are often created via:
- Oxidation : Leading to the formation of carboxylic acid derivatives.
- Reduction : Producing hydroxy derivatives that may exhibit different biological activities.
Example Derivative Synthesis
A typical reaction might involve the reduction of this compound to yield Ethyl 2-(2,6-dibromo-4-hydroxyphenoxy)acetate, which has been shown to retain significant biological activity.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate?
The compound is typically synthesized via alkylation of 2,6-dibromo-4-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions. A common method involves refluxing the phenolic starting material with potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF) for 4–24 hours . For example, tert-butyl analogs are prepared by reacting 4-hydroxy-2,6-dimethoxybenzaldehyde with tert-butyl bromoacetate in dichloromethane/DMF, yielding high-purity products after vacuum distillation .
Q. What spectroscopic techniques are employed to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and ester functionality (e.g., ester carbonyl at ~166–168 ppm in NMR) .
- X-ray Crystallography: Used to resolve crystal structures, with parameters such as unit cell dimensions (e.g., monoclinic space group) and hydrogen-bonding networks .
- Infrared Spectroscopy (IR): Identifies formyl (C=O stretch ~1700 cm) and ester (C-O stretch ~1250 cm) groups .
Q. How is purity ensured after synthesis?
Purification methods include:
- Recrystallization: Using ethanol or dichloromethane to isolate crystalline products .
- Flash Chromatography: For separating isomers (e.g., E/Z isomers formed during derivatization) using hexane/ethyl acetate gradients .
Advanced Research Questions
Q. How do reaction conditions influence the formation of E/Z isomers during derivatization?
The compound’s formyl group enables condensation with amines or indolinones, often producing E/Z isomers. For example, refluxing with 5-iodoindolin-2-one in ethanol using piperidine as a catalyst yields an inseparable E/Z mixture. Reaction time (3+ hours) and solvent polarity (e.g., ethanol vs. DMF) significantly affect isomer ratios. Isomer separation requires chromatographic techniques or selective crystallization .
Q. What challenges arise in crystallographic analysis of derivatives?
Key challenges include:
- Disorder in Bulky Substituents: Bromine and iodine atoms introduce disorder, complicating refinement (e.g., anisotropic displacement parameters >0.1 Å) .
- Twinned Crystals: High-resolution data (e.g., <1.0 Å) or specialized software (SHELXL) may be required for refinement .
- Hydrogen Bonding Networks: Non-covalent interactions (e.g., O–H···O) influence packing, as seen in Hirshfeld surface analyses of related esters .
Q. How do substituent positions affect electronic and biological properties?
- Bromine Substituents: Increase electrophilicity at the para-formyl position, enhancing reactivity in nucleophilic additions .
- Amino/Fluoro Groups: In analogs like ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, these groups modulate binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and steric effects .
- Comparative Studies: Removing bromine or altering substituent positions reduces antibacterial activity by ~40% in microbial assays, highlighting structure-activity relationships .
Q. What computational methods predict the electronic properties of derivatives?
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., 3.5–4.0 eV for nitro derivatives) to predict redox behavior .
- TD-DFT: Simulates UV/Vis spectra (e.g., absorption bands at 226–299 nm) correlated with experimental data .
- Molecular Docking: Models interactions with biological targets (e.g., LC3/GABARAP proteins in autophagy studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
